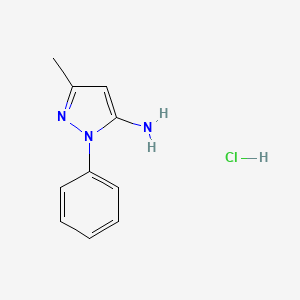
1-(2-chlorophenyl)propan-2-amine hydrochloride
Vue d'ensemble
Description
1-(2-chlorophenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C9H13Cl2N and a molecular weight of 206.11 . It is a solid substance that is used for proteomics research . It is a derivative of 2-chloro-N-phenylpropan-2-amine and is commonly used in the synthesis of various compounds.
Molecular Structure Analysis
The molecular structure of this compound consists of a two-ring system with a chlorine atom attached to the phenyl ring and a nitrogen atom attached to the propan-2-amine group . The InChI code for this compound is 1S/C9H12ClN.ClH/c1-9(2,11)7-5-3-4-6-8(7)10;/h3-6H,11H2,1-2H3;1H .Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored at room temperature . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I retrieved.Applications De Recherche Scientifique
Environmental Remediation
Chlorophenols, which share the chlorophenyl motif with 1-(2-chlorophenyl)propan-2-amine hydrochloride, have been studied extensively due to their environmental impact and remediation processes. For instance, chlorophenols are known precursors to dioxins in municipal solid waste incineration, highlighting the importance of understanding their behavior and degradation pathways in environmental systems (Peng et al., 2016). Additionally, zero valent iron and bimetallic systems have been explored for their efficiency in dechlorinating chlorophenols, which could imply potential remediation techniques for related chlorophenyl compounds (Gunawardana, Singhal, & Swedlund, 2011).
Materials Engineering
In materials science, amine-functionalized materials, including metal-organic frameworks (MOFs), have shown promise for applications ranging from gas storage to catalysis. These functionalities enable strong interactions with CO2, making them attractive for CO2 capture and separation processes (Lin, Kong, & Chen, 2016). Such research may provide foundational knowledge for the development of new materials based on the amine functionality present in this compound.
Biomedical Applications
The field of biomedical research has also explored the use of chitosan, a biopolymer that, when functionalized with amine groups, exhibits enhanced solubility and bioadhesive properties. This has led to its application in various medical settings, such as wound healing and tissue engineering (Ryu, Hong, & Lee, 2015). The properties of chitosan-catechol conjugates underscore the potential biomedical applications of other amine-functionalized compounds, including this compound.
Safety and Hazards
This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mécanisme D'action
Target of Action
2-Chloroamphetamine hydrochloride, also known as 1-(2-chlorophenyl)propan-2-amine hydrochloride, primarily targets the monoamine transporters . These transporters play a crucial role in regulating the concentration of monoamines, such as dopamine, norepinephrine, and serotonin, in the synaptic cleft .
Mode of Action
The compound interacts with its targets by inhibiting the reuptake of monoamines, particularly norepinephrine and dopamine . This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling . It’s also suggested that the compound might block the efflux of released serotonin from the neuron .
Biochemical Pathways
The primary biochemical pathway affected by 2-Chloroamphetamine hydrochloride is the monoaminergic system . By inhibiting the reuptake of monoamines, the compound prolongs their action, leading to sustained activation of the post-synaptic receptors . This can result in various downstream effects, including increased neuronal firing, enhanced neurotransmission, and changes in gene expression .
Pharmacokinetics
They are primarily metabolized in the liver and excreted via the kidneys . The compound’s bioavailability would be influenced by these factors, as well as by individual differences in metabolism and excretion rates.
Result of Action
The increased concentration of monoamines in the synaptic cleft due to the action of 2-Chloroamphetamine hydrochloride can lead to various molecular and cellular effects. These include enhanced neuronal excitability, changes in intracellular signaling pathways, and alterations in gene expression . These changes can manifest as various physiological effects, including increased alertness, elevated mood, and decreased appetite .
Action Environment
The action, efficacy, and stability of 2-Chloroamphetamine hydrochloride can be influenced by various environmental factors. These include the individual’s genetic makeup, which can affect the compound’s metabolism and response, and external factors such as diet and concurrent medication use, which can impact the compound’s absorption and distribution . Furthermore, chronic use of the compound can lead to tolerance, reducing its efficacy over time .
Analyse Biochimique
Biochemical Properties
2-Chloroamphetamine hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound primarily interacts with monoamine oxidase, an enzyme responsible for the breakdown of monoamines such as serotonin, dopamine, and norepinephrine. By inhibiting monoamine oxidase, 2-Chloroamphetamine hydrochloride increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. Additionally, 2-Chloroamphetamine hydrochloride interacts with the serotonin transporter, promoting the release of serotonin from presynaptic neurons .
Cellular Effects
The effects of 2-Chloroamphetamine hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, 2-Chloroamphetamine hydrochloride increases the release of serotonin, dopamine, and norepinephrine, leading to heightened neurotransmission and stimulation of the central nervous system. This can result in increased motor activity, enhanced mood, and heightened alertness. Prolonged exposure to 2-Chloroamphetamine hydrochloride can lead to neurotoxicity and damage to serotonergic neurons .
Molecular Mechanism
The molecular mechanism of action of 2-Chloroamphetamine hydrochloride involves several key processes. At the molecular level, this compound binds to the serotonin transporter, causing the release of serotonin into the synaptic cleft. It also inhibits the reuptake of serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the brain. Additionally, 2-Chloroamphetamine hydrochloride inhibits monoamine oxidase, preventing the breakdown of monoamines and further enhancing neurotransmission. These interactions result in the psychostimulatory effects observed with this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloroamphetamine hydrochloride change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 2-Chloroamphetamine hydrochloride can cause sustained release of serotonin and other neurotransmitters, leading to prolonged stimulation of the central nervous system. Over time, the compound may degrade, reducing its efficacy and leading to potential neurotoxic effects .
Dosage Effects in Animal Models
The effects of 2-Chloroamphetamine hydrochloride vary with different dosages in animal models. At low doses, this compound can increase motor activity and enhance mood without causing significant adverse effects. At higher doses, 2-Chloroamphetamine hydrochloride can lead to neurotoxicity, characterized by damage to serotonergic neurons and depletion of serotonin levels in the brain. Threshold effects have been observed, where a certain dosage level must be reached before significant neurotoxic effects occur .
Metabolic Pathways
2-Chloroamphetamine hydrochloride is involved in several metabolic pathways. This compound is metabolized primarily in the liver, where it undergoes processes such as N-demethylation, O-dealkylation, and deamination. These metabolic pathways involve various enzymes, including cytochrome P450 enzymes, which play a crucial role in the biotransformation of 2-Chloroamphetamine hydrochloride. The metabolites produced during these processes can also have biological activity and contribute to the overall effects of the compound .
Transport and Distribution
The transport and distribution of 2-Chloroamphetamine hydrochloride within cells and tissues are essential for understanding its pharmacokinetics. This compound is transported across cell membranes by various transporters, including the serotonin transporter. Once inside the cell, 2-Chloroamphetamine hydrochloride can accumulate in specific tissues, such as the brain, where it exerts its psychostimulatory effects. The distribution of this compound within the body can influence its overall efficacy and potential for neurotoxicity .
Subcellular Localization
The subcellular localization of 2-Chloroamphetamine hydrochloride is critical for its activity and function. This compound is primarily localized in the synaptic vesicles of presynaptic neurons, where it promotes the release of serotonin and other neurotransmitters. The targeting signals and post-translational modifications that direct 2-Chloroamphetamine hydrochloride to specific compartments or organelles are essential for its proper functioning. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
1-(2-chlorophenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-7(11)6-8-4-2-3-5-9(8)10;/h2-5,7H,6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZVWFGRVWIEKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1Cl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35334-29-3 | |
| Record name | 2-Chloroamphetamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035334293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-chlorophenyl)propan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLOROAMPHETAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3W7H22D7O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



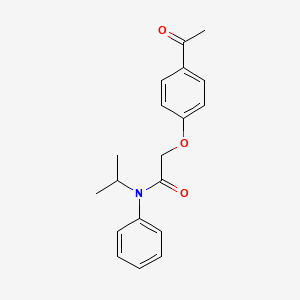


![1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6142802.png)
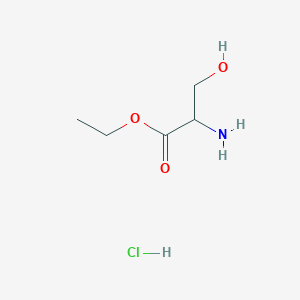
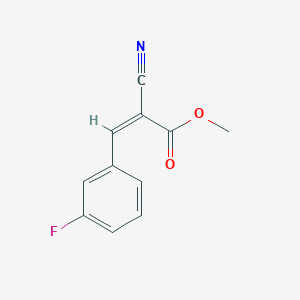
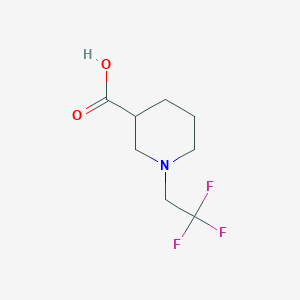
![3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B6142830.png)
![3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid](/img/structure/B6142832.png)
![3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B6142846.png)
![[3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine](/img/structure/B6142855.png)

![5-(chloromethyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6142862.png)
